molecular formula C6H11O3P B6182741 2-(1-oxo-1lambda5-phospholan-1-yl)acetic acid CAS No. 2648956-23-2

2-(1-oxo-1lambda5-phospholan-1-yl)acetic acid

Cat. No. B6182741
CAS RN: 2648956-23-2
M. Wt: 162.1
InChI Key:
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Description

2-(1-oxo-1λ5-phospholan-1-yl)acetic acid, also known as oxoproline, is a naturally occurring amino acid found in the human body and is a precursor to the amino acid proline. Oxoproline is a metabolite of the glutamate-glutamine cycle and is involved in the synthesis of proline, which is an important component of collagen and other proteins. Oxoproline is also involved in the regulation of glucose metabolism and is a key component of the enzyme, glutamate dehydrogenase. Oxoproline is an important molecule in the human body and is essential for the proper functioning of the body.

Scientific Research Applications

Oxoproline has been studied extensively in scientific research due to its role in the synthesis of proline and its involvement in the regulation of glucose metabolism. Oxoproline has been studied for its potential use in treating diabetes, as well as for its role in the synthesis of proteins and other molecules. Oxoproline has also been studied for its potential use in drug delivery systems and for its potential use as a therapeutic agent.

Mechanism of Action

Oxoproline is involved in the synthesis of proline and is involved in the regulation of glucose metabolism. Oxoproline is a precursor to the amino acid proline, which is an important component of collagen and other proteins. Oxoproline is also involved in the regulation of glucose metabolism and is a key component of the enzyme, glutamate dehydrogenase. Oxoproline is involved in the synthesis of several other molecules, including glutathione, cysteine, and nitric oxide.
Biochemical and Physiological Effects
Oxoproline has several biochemical and physiological effects on the human body. Oxoproline is involved in the synthesis of proline, which is an important component of collagen and other proteins. Oxoproline is also involved in the regulation of glucose metabolism and is a key component of the enzyme, glutamate dehydrogenase. Oxoproline is involved in the synthesis of several other molecules, including glutathione, cysteine, and nitric oxide. Oxoproline has been studied for its potential use in treating diabetes and its potential use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-oxo-1lambda5-phospholan-1-yl)acetic acid in laboratory experiments include its relatively simple synthesis and the fact that it is a naturally occurring molecule in the human body. Additionally, 2-(1-oxo-1lambda5-phospholan-1-yl)acetic acid is involved in the synthesis of proline and is involved in the regulation of glucose metabolism, making it a useful molecule for studying these processes. However, 2-(1-oxo-1lambda5-phospholan-1-yl)acetic acid has several limitations for laboratory experiments. Oxoproline is a relatively unstable molecule and can be easily oxidized, making it difficult to store for long periods of time. Additionally, 2-(1-oxo-1lambda5-phospholan-1-yl)acetic acid is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 2-(1-oxo-1lambda5-phospholan-1-yl)acetic acid research include its use as a therapeutic agent for diabetes, its potential use in drug delivery systems, and its potential use in the synthesis of proteins and other molecules. Additionally, further research could be done on the biochemical and physiological effects of 2-(1-oxo-1lambda5-phospholan-1-yl)acetic acid, as well as its potential use in the regulation of glucose metabolism. Additionally, further research could be done on the stability of 2-(1-oxo-1lambda5-phospholan-1-yl)acetic acid and its solubility in aqueous solutions. Finally, further research could be done on the synthesis of 2-(1-oxo-1lambda5-phospholan-1-yl)acetic acid and the optimization of the reaction conditions.

Synthesis Methods

Oxoproline can be synthesized through the reaction of 1-amino-2-hydroxy-3-chloro-propane and 1-chloro-2-hydroxy-3-propane in the presence of a base catalyst. The reaction is exothermic and produces 2-(1-oxo-1lambda5-phospholan-1-yl)acetic acid as the main product. The reaction can be carried out in a variety of solvents, such as ethanol, methanol, and water. The reaction is relatively simple and can be carried out in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-oxo-1lambda5-phospholan-1-yl)acetic acid involves the reaction of a phosphorus-containing compound with an acetic acid derivative.", "Starting Materials": [ "1,2-epoxy-1lambda5-phospholane", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "1. The starting material, 1,2-epoxy-1lambda5-phospholane, is reacted with hydrochloric acid to form 1-chloro-1lambda5-phospholane.", "2. The 1-chloro-1lambda5-phospholane is then reacted with sodium hydroxide to form 1-hydroxy-1lambda5-phospholane.", "3. Acetic anhydride is added to the 1-hydroxy-1lambda5-phospholane to form 2-(1-acetoxy-1lambda5-phospholan-1-yl)acetic acid.", "4. The acetoxy group is then hydrolyzed using sodium hydroxide to form 2-(1-hydroxy-1lambda5-phospholan-1-yl)acetic acid.", "5. Finally, the 2-(1-hydroxy-1lambda5-phospholan-1-yl)acetic acid is oxidized using hydrogen peroxide to form 2-(1-oxo-1lambda5-phospholan-1-yl)acetic acid." ] }

CAS RN

2648956-23-2

Molecular Formula

C6H11O3P

Molecular Weight

162.1

Purity

0

Origin of Product

United States

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